molecular formula C10H10BrNO2 B11819135 N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine

Cat. No.: B11819135
M. Wt: 256.10 g/mol
InChI Key: VBZGBCSHRUMCAQ-UHFFFAOYSA-N
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Description

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine is a chemical compound with the molecular formula C10H10BrNO2 It is known for its unique structure, which includes a benzoxepin ring system substituted with a bromine atom and a hydroxylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine typically involves the reaction of 7-bromo-3,4-dihydro-2H-1-benzoxepin-5-one with hydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as sodium acetate, in a suitable solvent like ethanol. The reaction mixture is heated under reflux conditions for several hours to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide, and a suitable solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

Scientific Research Applications

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxylamine group can form covalent bonds with active site residues of enzymes, leading to inhibition or modulation of enzyme activity. Additionally, the bromine atom and benzoxepin ring system contribute to the compound’s binding affinity and specificity for its molecular targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine is unique due to its specific substitution pattern and the presence of the hydroxylamine group. This combination of structural features imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications .

Properties

IUPAC Name

N-(7-bromo-3,4-dihydro-2H-1-benzoxepin-5-ylidene)hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrNO2/c11-7-3-4-10-8(6-7)9(12-13)2-1-5-14-10/h3-4,6,13H,1-2,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBZGBCSHRUMCAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=NO)C2=C(C=CC(=C2)Br)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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